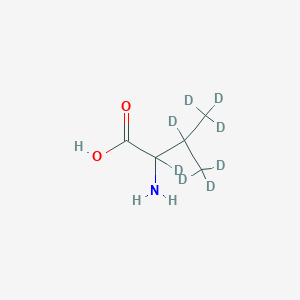
2,4,6-Triisopropylbenzyl Chloride
Vue d'ensemble
Description
2,4,6-Triisopropylbenzyl Chloride is a chlorinated organic compound with the chemical formula C16H25Cl . It is a white to yellow crystalline powder .
Physical And Chemical Properties Analysis
2,4,6-Triisopropylbenzyl Chloride has a molecular weight of 252.83 g/mol . It has a melting point of 36°C . It appears as a white to yellow crystalline powder .Applications De Recherche Scientifique
Synthesis of ACAT Inhibitors
A study by Dozeman et al. (1997) describes the chemical development of a process for the synthesis of the ACAT inhibitor 2,6-Diisopropylphenyl [(2,4,6-Triisopropylphenyl)acetyl]sulfamate using 2,4,6-Triisopropylbenzyl Chloride as an intermediate. This process was successfully demonstrated on a pilot scale, highlighting the utility of 2,4,6-Triisopropylbenzyl Chloride in the production of pharmaceutical compounds (Dozeman et al., 1997).
Organometallic Chemistry
In the field of organometallic chemistry, Luderer et al. (1996) investigated the generation and conversion of 1,1-bis(trimethylsilyl)-2-(2,4,6-triisopropylphenyl)silene. They explored the treatment of 2,4,6-triisopropylbenzaldehyde with tris(trimethylsilyl)silylmagnesium bromide, leading to various organometallic compounds, demonstrating the chemical versatility of 2,4,6-Triisopropylbenzyl Chloride derivatives (Luderer et al., 1996).
Peptide Synthesis
Echner and Voelter (1987) introduced the 2.4.6-triisopropylbenzenesulfonyl group, derived from 2.4.6-triisopropylbenzene-sulfonyl chloride, into the guanidino function of arginine. This study underscores the application of 2,4,6-Triisopropylbenzyl Chloride in peptide synthesis, particularly as a protecting group for specific functional groups in amino acids (Echner & Voelter, 1987).
Environmental and Biodegradation Studies
Research by Pak et al. (2000) investigated the enzymatic transformation of 2,4,6-trinitrotoluene (TNT) by a purified enzyme from Pseudomonas fluorescens. Although this study primarily focuses on TNT, the methodology and principles could be relevant to the biodegradation or environmental impact studies of compounds like 2,4,6-Triisopropylbenzyl Chloride (Pak et al., 2000).
Organic Synthesis Applications
Yamada et al. (2013) developed a new acid-catalyzed p-methoxybenzylating reagent, which could be relevant for the modification or synthesis of compounds related to 2,4,6-Triisopropylbenzyl Chloride. This research highlights the broader utility of triisopropylbenzyl-related compounds in various organic synthesis applications (Yamada et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
2-(chloromethyl)-1,3,5-tri(propan-2-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25Cl/c1-10(2)13-7-14(11(3)4)16(9-17)15(8-13)12(5)6/h7-8,10-12H,9H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHQLMOCMQMZPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)CCl)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70499846 | |
| Record name | 2-(Chloromethyl)-1,3,5-tri(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70499846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Triisopropylbenzyl Chloride | |
CAS RN |
38580-86-8 | |
| Record name | 2-(Chloromethyl)-1,3,5-tri(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70499846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-Triisopropylbenzyl Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2,4,6-Triisopropylbenzyl Chloride in the synthesis of the ACAT inhibitor CI-1011?
A1: 2,4,6-Triisopropylbenzyl Chloride serves as a crucial intermediate in the multi-step synthesis of 2,6-Diisopropylphenyl [(2,4,6-Triisopropylphenyl)acetyl]sulfamate (CI-1011), an ACAT inhibitor. [] The process involves the following:
- Starting Material: Commercially available 1,3,5-triisopropylbenzene is chloromethylated to yield 2,4,6-Triisopropylbenzyl Chloride. []
- Cyanation & Hydrolysis: 2,4,6-Triisopropylbenzyl Chloride undergoes cyanation under phase-transfer catalysis, forming 2,4,6-triisopropylbenzyl cyanide. Subsequent basic hydrolysis of this intermediate leads to the formation of 2,4,6-triisopropylphenylacetic acid. []
- Key Intermediate: This 2,4,6-triisopropylphenylacetic acid is a key building block in the eventual synthesis of the target ACAT inhibitor CI-1011. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















